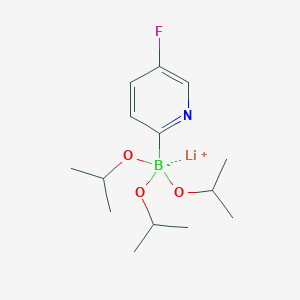
4-Bromo-2-chloro-6-fluorobenzonitrile
説明
4-Bromo-2-chloro-6-fluorobenzonitrile is a white to light yellow crystal powder . It is used as an OLED intermediate, pharmaceutical, electronic, and chemical intermediate . It is also used in the synthesis of heterocycles and liquid crystals .
Synthesis Analysis
4-Bromo-2-chloro-6-fluorobenzonitrile is prepared by a two-step reaction of reacting 4-bromo-2-chlorobenzaldehyde and sodium cyanide in an aqueous solution . Another common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-6-fluorobenzonitrile can be found in various databases such as the NIST Chemistry WebBook , ChemSpider , and PubChem .Chemical Reactions Analysis
4-Bromo-2-chloro-6-fluorobenzonitrile is used in the preparation of heterocycles and liquid crystals . It can also be used in the preparation of 3-fluoro-4′-formylbiphenyl-4-carbonitrile and (S)-6-{5-[2-amino-3-(1H-indol-3-yl)-propoxy]-pyridin-3-yl}-1H-indazol-3-ylamine .Physical And Chemical Properties Analysis
4-Bromo-2-chloro-6-fluorobenzonitrile is a solid compound . More detailed physical and chemical properties can be found in databases such as ChemicalBook and PubChem .科学的研究の応用
Synthesis and Chemical Transformations
Halodeboronation of Aryl Boronic Acids : A study by Szumigala et al. (2004) in The Journal of Organic Chemistry explored the synthesis of related compounds like 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids. This process demonstrated the transformation of aryl boronic acids into aryl bromides and chlorides, showing the potential application of 4-bromo-2-chloro-6-fluorobenzonitrile in similar chemical synthesis methods (Szumigala et al., 2004).
Halogen-Exchange Fluorination : Research by Suzuki and Kimura (1991) in the Journal of Fluorine Chemistry described the synthesis of various fluorobenzonitriles, including 3,4-difluorobenzonitrile, through halogen-exchange fluorination. This technique can be applicable for synthesizing 4-bromo-2-chloro-6-fluorobenzonitrile by exchanging halogens under controlled conditions (Suzuki & Kimura, 1991).
Crystallography and Molecular Interactions
X-Ray Crystal Structures Analysis : Aldeborgh et al. (2014) in the Journal of Chemical Crystallography conducted a study on small molecule organic compounds, including 3-chloro-2-fluorobenzonitrile. They analyzed various types of intermolecular interactions, such as hydrogen bonding and halogen–halogen interactions. This research highlights the importance of crystallographic studies in understanding the molecular structure and interactions of compounds like 4-bromo-2-chloro-6-fluorobenzonitrile (Aldeborgh et al., 2014).
Bending Properties in Halobenzonitrile Crystals : A 2022 study by Veluthaparambath et al. in Acta Crystallographica Section C explored the bending properties of various halobenzonitrile crystals. They analyzed how different halogens impact the flexibility and interactions within the crystal structures. Similar studies can provide insights into the physical properties of 4-bromo-2-chloro-6-fluorobenzonitrile crystals (Veluthaparambath et al., 2022).
Nucleophilic Substitution Reactions
- Microwave-Induced Fluorination : Guo et al. (2008) in Applied Radiation and Isotopes studied microwave-induced nucleophilic fluorination on aromatic rings. They examined how halogens affect the substitution reactions, which is relevant for understanding the chemical behavior of 4-bromo-2-chloro-6-fluorobenzonitrile in similar conditions (Guo et al., 2008).
作用機序
Target of Action
It is used as an intermediate in organic synthesis and a ligand in transition metal complexes , suggesting that it may interact with various biochemical targets depending on the specific context of its use.
Mode of Action
4-Bromo-2-chloro-6-fluorobenzonitrile interacts with its targets through nucleophilic aromatic substitution reactions . In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . These adducts, under aqueous acidic conditions, undergo cyclization to give the corresponding ketones .
Biochemical Pathways
Its role as an intermediate in organic synthesis and a ligand in transition metal complexes suggests that it may be involved in a wide range of biochemical pathways, depending on the specific context of its use .
Pharmacokinetics
Safety data sheets indicate that it has acute toxicity when ingested, inhaled, or comes into contact with skin .
Result of Action
Its use as an intermediate in organic synthesis and a ligand in transition metal complexes suggests that it may have a wide range of effects, depending on the specific context of its use .
特性
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAXVVULCOGFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693217 | |
| Record name | 4-Bromo-2-chloro-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218797-72-9 | |
| Record name | 4-Bromo-2-chloro-6-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218797-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B1501428.png)











![Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride](/img/structure/B1501537.png)